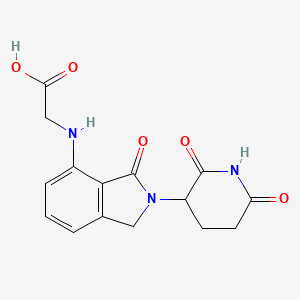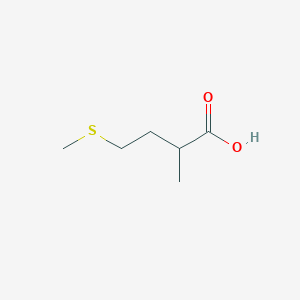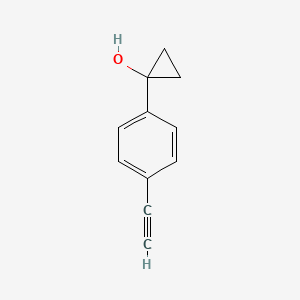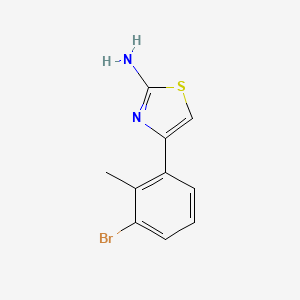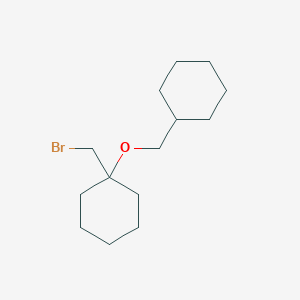![molecular formula C9H16FNO4S B13616505 tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate: is a chemical compound with the molecular formula C10H18FNO4S. This compound is known for its unique structure, which includes a cyclopropyl group and a fluorosulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative containing a fluorosulfonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable derivatives makes it useful in the development of biochemical assays and probes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance materials and additives .
Mecanismo De Acción
The mechanism of action of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
tert-butylN-{1-[(fluorosulfonyl)azetidin-3-yl]methyl}carbamate: This compound has a similar structure but includes an azetidine ring instead of a cyclopropyl group.
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}methylcarbamate: This compound is closely related but has a different substitution pattern on the cyclopropyl group.
Uniqueness: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is unique due to its specific combination of a cyclopropyl group and a fluorosulfonyl group. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H16FNO4S |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(fluorosulfonylmethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16FNO4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12) |
Clave InChI |
XFDCHRLOVHLGEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


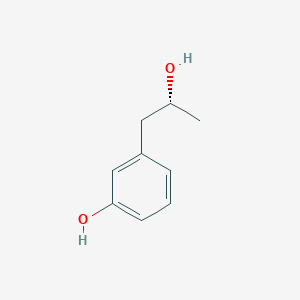
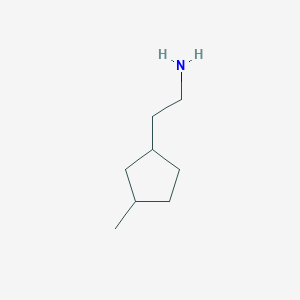




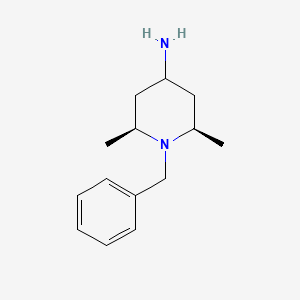

amine](/img/structure/B13616485.png)
